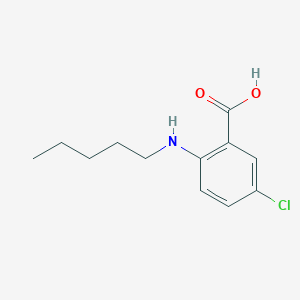
N-Cyclohexyl-2-(1,4-diazepan-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Diazepine-1-acetamide, N-cyclohexylhexahydro- is a compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1H-1,4-Diazepine-1-acetamide, N-cyclohexylhexahydro- involves the heterocyclization reaction of specific precursors. One common method includes the reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of silica sulphuric acid . This method yields biologically active 1H-1,4-diazepines in good quantities. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1H-1,4-Diazepine-1-acetamide, N-cyclohexylhexahydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Condensation: Reactions with aldehydes or ketones in the presence of catalysts can lead to the formation of more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-1,4-Diazepine-1-acetamide, N-cyclohexylhexahydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-1,4-Diazepine-1-acetamide, N-cyclohexylhexahydro- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1H-1,4-Diazepine-1-acetamide, N-cyclohexylhexahydro- can be compared with other similar compounds in the diazepine family, such as:
- Brotizolam
- Bunazosin
- Dilazep
- Etizolam
- Homofenazine
- Zometapine
- Clotiazepam
- Clozapine
- Dibenzepine
These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of 1H-1,4-Diazepine-1-acetamide, N-cyclohexylhexahydro- lies in its specific substituents and the resulting biological properties .
Eigenschaften
CAS-Nummer |
79379-39-8 |
|---|---|
Molekularformel |
C13H25N3O |
Molekulargewicht |
239.36 g/mol |
IUPAC-Name |
N-cyclohexyl-2-(1,4-diazepan-1-yl)acetamide |
InChI |
InChI=1S/C13H25N3O/c17-13(15-12-5-2-1-3-6-12)11-16-9-4-7-14-8-10-16/h12,14H,1-11H2,(H,15,17) |
InChI-Schlüssel |
LBHVVKDXQBUBOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)CN2CCCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12116016.png)

![Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-](/img/structure/B12116029.png)
![Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-](/img/structure/B12116031.png)
![5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B12116033.png)


![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)
![Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12116062.png)
![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)
